molecular formula C14H8Br2O5S2 B3822638 4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE

4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE

Cat. No.: B3822638
M. Wt: 480.2 g/mol
InChI Key: FBOFGFLCVONCJJ-UHFFFAOYSA-N
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Description

4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE typically involves multi-step organic reactions. The starting materials often include brominated derivatives and sulfonate esters. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions often involve specific temperatures, pressures, and solvent systems to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .

Scientific Research Applications

4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-DIBROMO-2-OXO-1,3-BENZOXATHIOL-5-YL ACETATE
  • 4,7-DIBROMO-5,6-DIFLUORO-2-OCTYL-2H-BENZO[D][1,2,3]TRIAZOLE
  • 4,7-DIBROMO-5,6-BIS(DODECYLOXY)-2,1,3-BENZOXATHIOL

Uniqueness

4,6-DIBROMO-7-METHYL-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZENESULFONATE stands out due to its specific bromination pattern and the presence of both oxo and sulfonate functional groups.

Properties

IUPAC Name

(4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O5S2/c1-7-9(15)12(10(16)13-11(7)20-14(17)22-13)21-23(18,19)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFGFLCVONCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Br)OS(=O)(=O)C3=CC=CC=C3)Br)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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